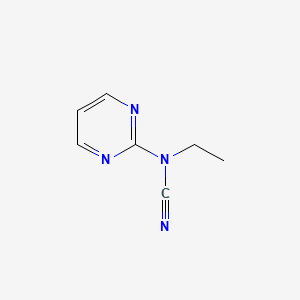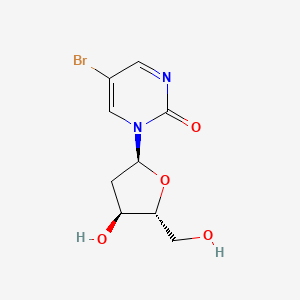![molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5](/img/structure/B13094356.png)
1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves the reaction of pivaloyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
Aplicaciones Científicas De Investigación
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their anticancer activity.
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Studied for its potential as a TNF-α inhibitor.
Uniqueness: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one stands out due to its unique pivaloyl group, which imparts specific chemical properties and enhances its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
Número CAS |
160320-10-5 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
QVZGKXYWOCDMEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


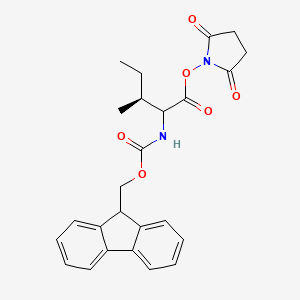
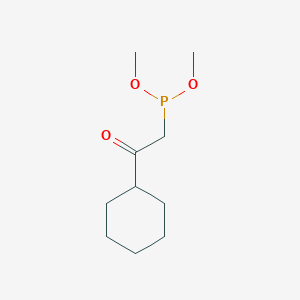
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)

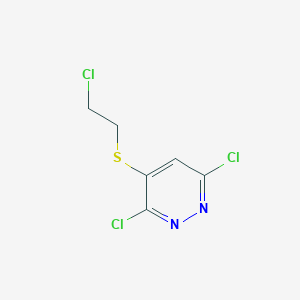
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
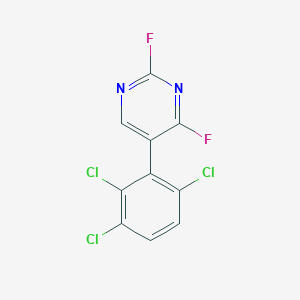
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
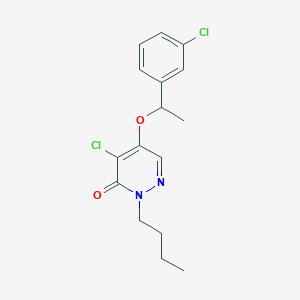
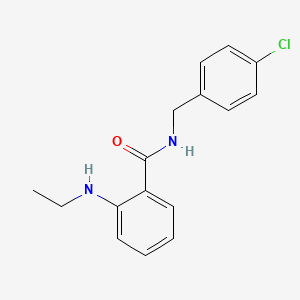
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
